molecular formula C11H12O4 B13575642 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 112465-51-7

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B13575642
CAS No.: 112465-51-7
M. Wt: 208.21 g/mol
InChI Key: MWAJWEFMQKZRKK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one can be synthesized through several methods. One common method involves the esterification reaction between 4-hydroxy-3,5-dimethoxybenzoic acid and acetone . The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:

    Acetosyringone: Similar structure but with different substitution patterns on the phenyl ring.

    Syringaldehyde: Contains an aldehyde group instead of a ketone group.

    Vanillin: Contains a single methoxy group and an aldehyde group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h4-6,13H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAJWEFMQKZRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547749
Record name 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112465-51-7
Record name 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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